REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([OH:8])=[C:6]([CH3:9])[C:5]([O:10][CH2:11][O:12][CH3:13])=[CH:4][C:3]=1[CH:14]([OH:20])[C:15]([O:17][CH2:18][CH3:19])=[O:16].[C:21]1(C)C=CC=CC=1>CN(C=O)C>[OH:20][CH:14]([C:3]1[C:2]2[O:1][CH2:21][O:8][C:7]=2[C:6]([CH3:9])=[C:5]([O:10][CH2:11][O:12][CH3:13])[CH:4]=1)[C:15]([O:17][CH2:18][CH3:19])=[O:16]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a clean and dry 2 L, 4-necked RB flask
|
Type
|
ADDITION
|
Details
|
was charged 400 ml of N,N-dimethylformamide under nitrogen atmosphere at RT
|
Type
|
ADDITION
|
Details
|
Cesium carbonate (171 g) was added to the reaction mass
|
Type
|
ADDITION
|
Details
|
Bromochloromethane (226 g) was added to the reaction mass
|
Type
|
STIRRING
|
Details
|
under stirring at RT
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was heated to 30-35° C
|
Type
|
ADDITION
|
Details
|
slowly added to the reaction mass
|
Type
|
STIRRING
|
Details
|
under stirring at 30-35° C
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 30-35° C. for 2.5 h
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
under stirring
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
STIRRING
|
Details
|
stirred for 1.0 h at RT
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
FILTRATION
|
Details
|
was filtered through hyflow bed
|
Type
|
WASH
|
Details
|
the bed washed with 600 mL of toluene
|
Type
|
WASH
|
Details
|
Filtrate was washed with 2.0 L of DM water
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was extracted with 2×500 mL of toluene
|
Type
|
WASH
|
Details
|
Combined organic layer was washed with 2×600 mL of saturated sodium chloride solution
|
Type
|
ADDITION
|
Details
|
treated with 7.5 g of activated carbon at 45-50° C
|
Type
|
CUSTOM
|
Details
|
Reaction mass
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
DISTILLATION
|
Details
|
distilled of solvent under vacuum at 45-55° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OCC)C1=CC(=C(C=2OCOC21)C)OCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |